molecular formula C18H20N6O3 B2468063 1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine CAS No. 1040678-95-2

1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

Cat. No.: B2468063
CAS No.: 1040678-95-2
M. Wt: 368.397
InChI Key: MJHSADFKAYZODQ-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a complex organic compound that features a furan ring, a piperazine ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine typically involves multiple steps:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the tetrazole derivative and piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-carbonyl)-3-(5-methyl-pyridin-2-yl)-thiourea
  • 1-(furan-2-carbonyl)-3-furan-2-ylmethyl-thiourea
  • 1-(furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea

Uniqueness

1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is unique due to its combination of a furan ring, a piperazine ring, and a tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

furan-2-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-26-15-6-4-14(5-7-15)24-17(19-20-21-24)13-22-8-10-23(11-9-22)18(25)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHSADFKAYZODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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